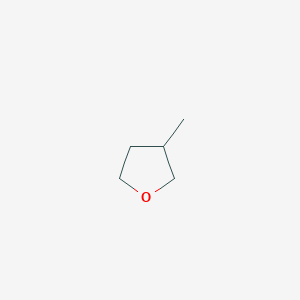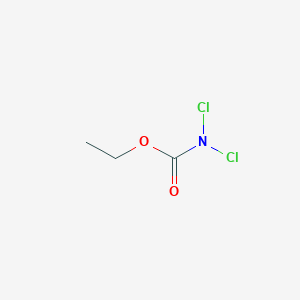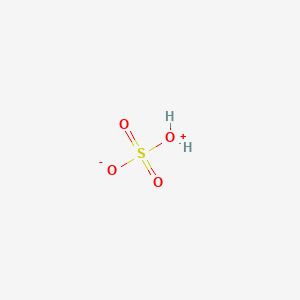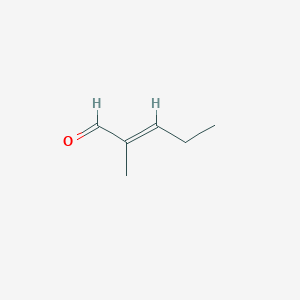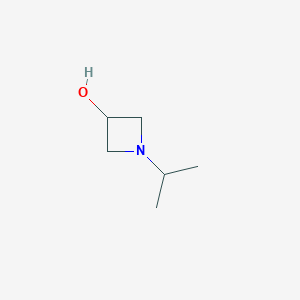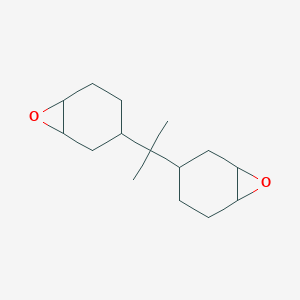
2,2-Bis(3,4-epoxycyclohexyl)propane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,2-Bis(3,4-epoxycyclohexyl)propane involves cationic ring-opening polymerization of cyclic ethers . Two di-functional monomers, 2,2-bis-(3,4-epoxycyclohexyl)-propane (CADE-1) and 3,3’-bicyclohexene-3,3’,4,4’-diepoxide (CADE-2), were selected as candidates for no-ester monomers and their reactivity in the photo-initiated cationic polymerization was investigated .Molecular Structure Analysis
The molecular formula of 2,2-Bis(3,4-epoxycyclohexyl)propane is C15H24O2 . The structure of the compound was characterized by elemental analysis, IR, 1H-NMR and MS .Chemical Reactions Analysis
The chemical reactions of 2,2-Bis(3,4-epoxycyclohexyl)propane involve cationic ring-opening polymerization of cyclic ethers . The reactivity of the compound in photo-initiated cationic polymerization was investigated .Physical And Chemical Properties Analysis
2,2-Bis(3,4-epoxycyclohexyl)propane is a colorless and odorless liquid that is soluble in organic solvents and has a high boiling point. The molecular weight of the compound is 236.35 g/mol .Wissenschaftliche Forschungsanwendungen
Dental Composite Materials : One application involves the use of 2,2-Bis(3,4-epoxycyclohexyl)propane in dental composites. A study found that mixing it with hydrophobic low viscosity CH3Bis-GMA comonomers improved properties such as polymerization shrinkage, water sorption, and extent of polymerization in dental composites, offering a better alternative to TEGDMA (Pereira, Nunes, & Kalachandra, 2002).
Bioremediation of Environmental Pollutants : Another research highlighted the potential role of laccase in the bioremediation of Bisphenol A (a derivative of 2,2-Bis(3,4-epoxycyclohexyl)propane) in non-aqueous systems. This process could be significant in addressing environmental pollution due to the high hydrophobicity of compounds like Bisphenol A (Chhaya & Gupte, 2013).
Endocrine-Disruptive Effects in Aquatic Environments : A study focused on the endocrine-disruptive effects of Bisphenol A, primarily used in epoxy resins and polycarbonate plastics, on aquatic organisms. This research is crucial for understanding the environmental impact of chemicals derived from 2,2-Bis(3,4-epoxycyclohexyl)propane (Kang, Aasi, & Katayama, 2007).
Cationic Photopolymerization for Microelectronics and Optoelectronics : The synthesis and cationic photopolymerization of bis(2,3-epoxycyclohexyl) were studied, focusing on its application in microelectronic and optoelectronic packaging. The study provides insights into manipulating the photopolymerization rate and modifying epoxy resin properties for these applications (Wang, Lin, & Liu, 2009).
Allergic Reactions in Occupational Settings : Occupational contact allergy to epoxy methacrylate derivatives of 2,2-Bis(3,4-epoxycyclohexyl)propane, such as Bis-EMA, has been reported, particularly in dental personnel and those exposed to certain adhesives and coatings. This study contributes to occupational health and safety in industries using these compounds (Aalto-Korte, Pesonen, & Henriks-Eckerman, 2013).
Mechanisms of Action and Health Impacts : Research on the in vitro mechanisms of action of Bisphenol A revealed its diverse impacts on reproductive and developmental health in wildlife and laboratory animal models. This underscores the importance of understanding the health implications of chemicals derived from 2,2-Bis(3,4-epoxycyclohexyl)propane (Wetherill et al., 2007).
Eigenschaften
IUPAC Name |
3-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-15(2,9-3-5-11-13(7-9)16-11)10-4-6-12-14(8-10)17-12/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMHLMJYHBAOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC2C(C1)O2)C3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
208532-77-8 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3′-(1-methylethylidene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208532-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60464422 | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3,4-epoxycyclohexyl)propane | |
CAS RN |
14513-43-0 | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14513-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(3,4-epoxycyclohexyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, 3,3'-(1-methylethylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



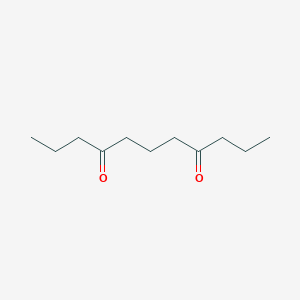
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

